Bromo-PEG4-azide (CAS 1951439-37-4) is a highly versatile, heterobifunctional crosslinker engineered for advanced bioconjugation, targeted protein degrader (PROTAC) synthesis, and antibody-drug conjugate (ADC) development. Structurally, it features a reactive bromide leaving group for efficient nucleophilic substitution (alkylation of amines, thiols, and phenols), a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal azide for bioorthogonal click chemistry (CuAAC or SPAAC). The PEG4 spacer provides a defined, flexible distance of approximately 14-15 atoms, which is widely recognized as an optimal length for preventing steric clashes in ternary complexes while maintaining favorable pharmacokinetic properties . For procurement teams and process chemists, Bromo-PEG4-azide represents a foundational building block that balances high reactivity, excellent shelf-stability, and superior aqueous solubility compared to traditional aliphatic linkers.
Substituting Bromo-PEG4-azide with generic alternatives introduces significant process and performance liabilities. Replacing the PEG4 backbone with a standard alkyl chain drastically reduces aqueous solubility, often leading to the aggregation of high-molecular-weight PROTACs or ADCs in physiological buffers and complicating formulation. Altering the leaving group also presents procurement risks: substituting bromide with iodide (Iodo-PEG4-azide) yields a more reactive but highly light-sensitive and oxidatively unstable reagent, which complicates long-term storage and scale-up manufacturing. Conversely, using a tosylate leaving group (TsO-PEG4-azide) introduces unnecessary steric bulk and an aromatic ring that strongly absorbs UV light, interfering with the analytical tracking (e.g., HPLC-UV) of sensitive protein conjugates during downstream purification [1]. Therefore, the specific Bromo-PEG4-azide construct is essential for maintaining process reliability, analytical clarity, and product stability.
In the synthesis of complex macromolecular conjugates, the choice of leaving group directly impacts scalability and yield. Comparative synthesis data demonstrates that alkylation using a bromo-PEG reagent achieves significantly higher yields during scale-up (94% yield on a 1.51 g scale) compared to the corresponding iodo-PEG reagent, which suffers from light-induced degradation and side reactions (67% yield on a 0.12 g scale) [1]. Bromide provides an optimal balance of nucleophilicity and chemical stability, allowing for robust manufacturing without the stringent dark-room handling requirements of iodides.
| Evidence Dimension | Synthesis yield and scale-up efficiency |
| Target Compound Data | 94% yield (1.51 g scale) using Bromo-PEG reagent |
| Comparator Or Baseline | 67% yield (0.12 g scale) using Iodo-PEG reagent |
| Quantified Difference | 27% absolute increase in yield with >10-fold improvement in scalable mass |
| Conditions | Base-catalyzed alkylation of phenolic/amine precursors under standard laboratory lighting |
Procurement teams should prioritize Bromo-PEG4-azide over iodo-analogs to ensure higher batch-to-batch reproducibility, lower material waste, and simplified storage requirements.
During the synthesis of PROTACs and ADCs, reaction monitoring is critical. Tosylate (TsO) leaving groups possess an aromatic ring that absorbs strongly in the UV spectrum, which can mask the UV signals of target small molecules or proteins during HPLC purification. Furthermore, tosylate is significantly bulkier than bromide, which can hinder substitution efficiency in sterically congested environments [1]. Bromo-PEG4-azide acts as a traceless, non-UV-absorbing electrophile, ensuring that the chromatographic profile is dictated solely by the target payload and the E3 ligase ligand.
| Evidence Dimension | UV interference and steric bulk during substitution |
| Target Compound Data | Bromide: No UV absorbance >220 nm; minimal steric radius |
| Comparator Or Baseline | Tosylate: Strong UV absorbance (~225-275 nm); high steric bulk |
| Quantified Difference | Elimination of false-positive UV peaks during HPLC reaction monitoring |
| Conditions | HPLC-UV monitoring of bioconjugation reactions |
Selecting the bromide leaving group streamlines downstream purification and analytical QA/QC, reducing process development time.
The incorporation of a PEG4 spacer is critical for overcoming the lipophilicity inherent to most PROTACs and oligonucleotide conjugates. Compared to hydrophobic non-PEG linkers, PEG4 linkers significantly enhance aqueous solubility by acting as hydrogen bond acceptors. This hydrophilicity improves the bioavailability of the conjugate and reduces aggregation-induced failure during biological assays . Alkyl linkers of similar length often fail in aqueous environments due to severe lipophilicity.
| Evidence Dimension | Aqueous solubility and aggregation resistance |
| Target Compound Data | PEG4 spacer: High aqueous solubility with maintained passive permeability |
| Comparator Or Baseline | Alkyl spacer: Poor aqueous solubility leading to aggregation |
| Quantified Difference | Significant reduction in aggregation-induced assay failure and improved formulation compatibility |
| Conditions | Physiological buffer solubility testing and cellular assays |
For drug development procurement, PEG4 linkers are essential for ensuring that synthesized PROTACs remain soluble in bioassays and viable for clinical formulation.
Due to its optimal ~15-atom length and high aqueous solubility, Bromo-PEG4-azide is a primary choice for synthesizing PROTACs. The bromide end allows for efficient alkylation of E3 ligase ligands (e.g., thalidomide or VHL derivatives), while the azide end permits late-stage, bioorthogonal click coupling to the target protein ligand, ensuring a modular and highly scalable synthesis workflow .
In ADC manufacturing, Bromo-PEG4-azide is utilized to attach cytotoxic payloads to monoclonal antibodies. The PEG4 spacer prevents the hydrophobic payloads from inducing antibody aggregation, while the azide group enables precise, site-specific conjugation via SPAAC (strain-promoted alkyne-azide cycloaddition) with DBCO-functionalized antibodies, protecting the biologic from harsh reaction conditions .
For drug delivery systems, Bromo-PEG4-azide is used to modify the surfaces of nanoparticles and quantum dots. The bromide reacts with nucleophilic surface groups, creating a hydrophilic PEG layer that reduces non-specific protein binding (stealth effect), while the outward-facing azide provides a versatile handle for attaching targeting peptides or fluorophores.